molecular formula C11H13BrO2 B13643067 3-Bromo-4-(4-methoxyphenyl)butan-2-one

3-Bromo-4-(4-methoxyphenyl)butan-2-one

Cat. No.: B13643067
M. Wt: 257.12 g/mol
InChI Key: QXSXNTTXHGZAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a butanone moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-(4-methoxyphenyl)butan-2-one can be synthesized through various methods. One common approach involves the bromination of 4-(4-methoxyphenyl)butan-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile, participating in nucleophilic substitution reactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(4-methoxyphenyl)butan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-bromo-4-(4-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H13BrO2/c1-8(13)11(12)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7H2,1-2H3

InChI Key

QXSXNTTXHGZAHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.